Enzymatic Formation Rate: N-Heptanoylglycine vs. N-Isovalerylglycine
N-Heptanoylglycine's formation by glycine N-acyltransferase (GLYAT) proceeds at a distinct rate compared to other acylglycines, which is crucial for understanding its in vivo production and for developing accurate in vitro assays. The activity of bovine GLYAT with heptanoyl-CoA (the direct precursor) is 3.9% of its activity with the reference substrate benzoyl-CoA [1]. This is notably lower than the activity observed for the branched-chain substrate isovaleryl-CoA, which exhibits an activity of 8.4% relative to benzoyl-CoA with the same enzyme [1].
| Evidence Dimension | Relative enzymatic activity of glycine N-acyltransferase (GLYAT) with acyl-CoA substrates |
|---|---|
| Target Compound Data | 3.9% relative activity (vs. benzoyl-CoA) for heptanoyl-CoA + glycine -> N-heptanoylglycine |
| Comparator Or Baseline | 8.4% relative activity (vs. benzoyl-CoA) for isovaleryl-CoA + glycine -> N-isovalerylglycine |
| Quantified Difference | The rate of N-heptanoylglycine formation is ~2.2-fold lower (3.9% vs 8.4%) than that of N-isovalerylglycine. |
| Conditions | Bos taurus (bovine) glycine N-acyltransferase (EC 2.3.1.13) assay. |
Why This Matters
For researchers modeling metabolic pathways or performing in vitro enzymatic syntheses, this specific rate differential confirms that N-heptanoylglycine cannot be substituted by other acylglycines without altering kinetic parameters.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 2.3.1.13 - glycine N-acyltransferase. Technical University of Braunschweig. Data entries for heptanoyl-CoA and isovaleryl-CoA. View Source
